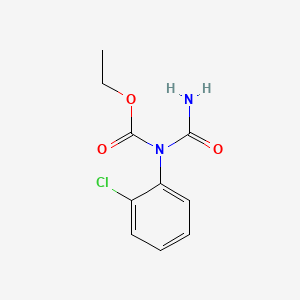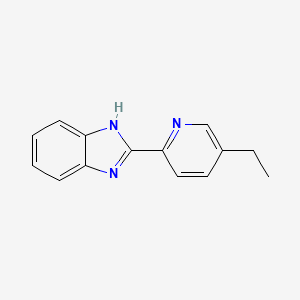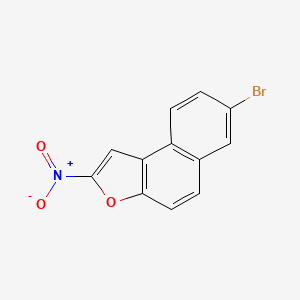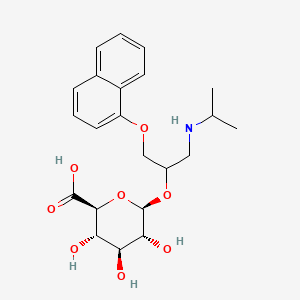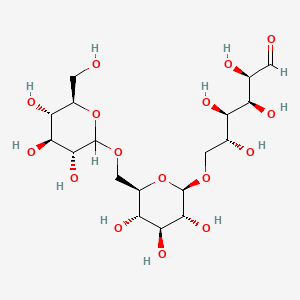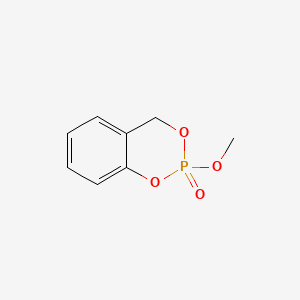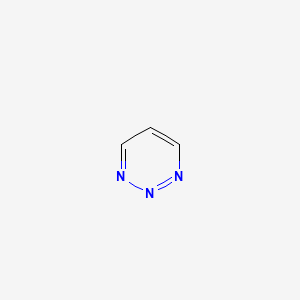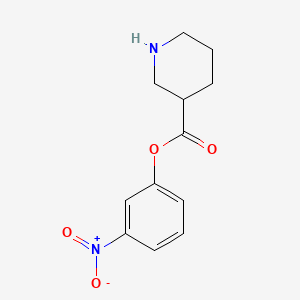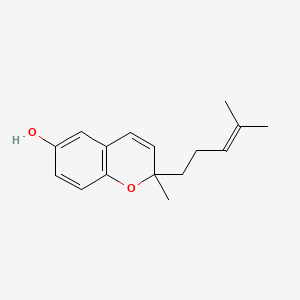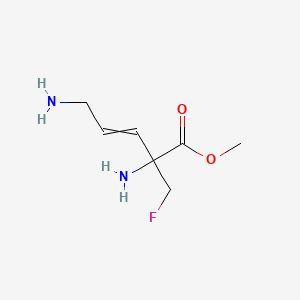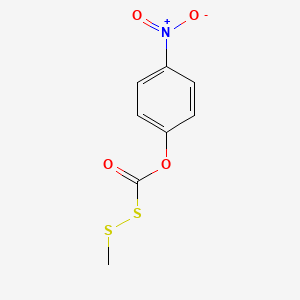
苯丙炔醛
描述
Phenylpropiolaldehyde is a chemical compound that serves as an important intermediate in the synthesis of various organic compounds. It is known for its involvement in diverse chemical reactions and serves as a precursor for many pharmaceuticals and fine chemicals.
Synthesis Analysis
Phenylpropiolaldehyde can be synthesized through various chemical routes. One efficient method involves the microwave-assisted synthesis of substituted 3-phenylpropionic acids from benzaldehydes, showcasing a rapid and efficient process (Sharma et al., 2003). Another route is the direct synthesis of indolizine-1-carbaldehydes from phenylpropiolaldehyde and pyridinium ylides, demonstrating a wide substrate scope and mild reaction conditions (Gao et al., 2016).
Molecular Structure Analysis
The molecular structure and conformation of phenylpropiolaldehyde and its derivatives have been explored through ab initio calculations, revealing the most stable conformation and the relevance of CH/π and CH/O interactions in its stereochemistry (Takahashi et al., 2002).
Chemical Reactions and Properties
Phenylpropiolaldehyde undergoes various chemical reactions, highlighting its versatility. For instance, it is used in the synthesis of 3-carbamoyl-2-phenylpropionaldehyde, a potential intermediate in drug metabolism with significant in vitro reactivity (Thompson et al., 1996). Its reactivity towards different reagents under various conditions can lead to a wide range of chemical transformations.
Physical Properties Analysis
The infrared spectrum, structural, and optical properties of derivatives of phenylpropiolaldehyde have been analyzed, offering insights into its behavior and interaction with light (Mary et al., 2015). This research aids in understanding the physical characteristics of phenylpropiolaldehyde and its derivatives, which is crucial for their application in various fields.
Chemical Properties Analysis
The chemical properties of phenylpropiolaldehyde derivatives, such as propiolamidines, have been studied, revealing their reactivity and potential routes to synthesize heterocyclic compounds (Fujita et al., 1972). Additionally, the catalyzed transformation of cinnamaldehyde to 3-phenylpropionic acid highlights the chemical modifications phenylpropiolaldehyde can undergo (De Vries et al., 1998).
科学研究应用
-
Organic Synthesis
-
Flavoring Agent
-
Preparation of Cinnamaldehyde
-
Preparation of 2-Chloro Hydrocinnamaldehyde
-
Synthesis of Homopropargyl Alcohols
-
Synthesis of Hydroxyallylsilanes
-
Synthesis of Pyrazolo[3,4-b]pyridine Frameworks
- Phenylpropiolaldehyde is used in the synthesis of diversified Pyrazolo[3,4-b]pyridine frameworks from 5-Aminopyrazoles . This process involves a cascade 6-endo-dig cyclization reaction for the switchable synthesis of halogen and non-halogen-functionalized pyrazolo[3,4-b]pyridines . The reaction shows good functional group tolerance as well as excellent regional selectivity .
-
Preparation of Chemicals for Synthesis
安全和危害
Phenylpropiolaldehyde is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It’s advised to avoid breathing its mist or vapors, and to use it only in well-ventilated areas or outdoors . In case of skin contact, it’s recommended to wash with plenty of soap and water .
属性
IUPAC Name |
3-phenylprop-2-ynal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDASOVSVRKONFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180455 | |
| Record name | Phenylpropynal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylpropiolaldehyde | |
CAS RN |
2579-22-8 | |
| Record name | Phenylpropynal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2579-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylpropynal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002579228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylpropiolaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47568 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenylpropynal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylpropiolaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.130 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phenylpropynal | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4Z6VFC4J5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



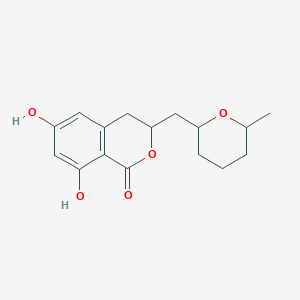
![7,12-Dimethylbenz[a]anthracene 5,6-oxide](/img/structure/B1214384.png)
